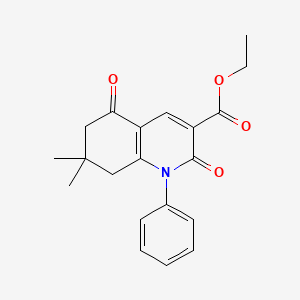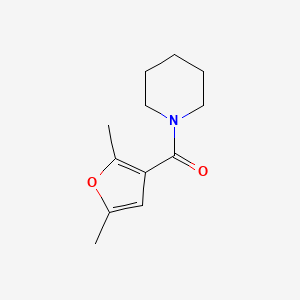
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.27 g/mol. MNBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide and its derivatives have been studied for their anticonvulsant properties. A study by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, which included derivatives of N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. These compounds showed significant efficiency in the maximal electroshock-induced seizure (MES) test in mice, indicating potential anticonvulsant applications (Bailleux et al., 1995).
Vibrational Spectroscopic Analysis and Electro-Optical Applications
Dwivedi and Kumar (2019) conducted a study on the vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a compound closely related to N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. Their research included molecular docking, HOMO-LUMO gap analysis, and electrostatic potential surfaces. The hyperpolarizability values suggested potential use in electro-optical applications (Dwivedi & Kumar, 2019).
Antibacterial Properties
Another area of research is the antibacterial properties of related nitrobenzamide derivatives. For example, a study on the synthesis and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, which are structurally relatedto N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide, demonstrated potential antibacterial properties. Specifically, the study found that one of the derivatives exhibited low minimum inhibitory concentration (MIC) values against certain bacterial strains, indicating effective antibacterial activity (Ravichandiran et al., 2015).
Application in Synthesis of Bioactive Compounds
Trstenjak et al. (2013) described the synthesis of compounds via rhodium(II) acetate catalyzed intermolecular and intramolecular carbene insertion, involving N-(4-nitrophenyl) derivatives. These synthesized products are considered versatile building blocks for creating bioactive compounds of pharmaceutical interest, which could include derivatives of N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide (Trstenjak et al., 2013).
Crystal Structure and NMR Analysis
Research has also been conducted on the crystal structure and NMR assignments of compounds structurally related to N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. For instance, Samimi (2016) studied the regio and stereo-controlled rearrangement of N-4-nitrophenyl derivatives, confirming the stereochemistry and proposing a mechanism based on crystallography and NMR data. This research aids in understanding the structural properties of such compounds (Samimi, 2016).
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-9-8-12(17(21)22)6-7-13(9)15-14(18)10-2-4-11(5-3-10)16(19)20/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUNYHPOAXWQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)


![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)
![N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)
![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)


![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)